molecular formula C48H84O3 B12321836 Lupeol 3-hydroxyoctadecanoate

Lupeol 3-hydroxyoctadecanoate

Cat. No.: B12321836
M. Wt: 709.2 g/mol
InChI Key: ISCGWWWBTBITFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lupeol 3-hydroxyoctadecanoate involves the esterification of lupeol with 3-hydroxyoctadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Lupeol 3-hydroxyoctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lupeol 3-hydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lupeol 3-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating key signaling pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lupeol 3-hydroxyoctadecanoate is unique due to its esterified structure, which may enhance its bioavailability and stability compared to its parent compound, lupeol. This modification potentially increases its efficacy in various applications .

Properties

Molecular Formula

C48H84O3

Molecular Weight

709.2 g/mol

IUPAC Name

(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate

InChI

InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3

InChI Key

ISCGWWWBTBITFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O

Origin of Product

United States

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